Home > Products > Screening Compounds P29691 > Nebentan potassium
Nebentan potassium - 342005-82-7

Nebentan potassium

Catalog Number: EVT-1585558
CAS Number: 342005-82-7
Molecular Formula: C24H20KN5O5S
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endothelin Receptor Type A Antagonist YM598 is an orally active synthetic substituted phenylethenesulfonamide. As a selective endothelin A receptor antagonist, YM598 inhibits endothelin-mediated mechanisms involved in tumor cell growth and progression, angiogenesis, and metastasis. (NCI04)
Overview

Nebentan potassium is a small molecule drug classified as an endothelin receptor type A antagonist. It is primarily recognized for its role in the treatment of various forms of prostate cancer, including localized and castration-resistant prostatic cancer. The compound has been studied for its potential to inhibit the effects of endothelin, a peptide that can promote tumor growth and metastasis in certain cancers. The molecular formula for Nebentan potassium is C24H21KN5O5SC_{24}H_{21}KN_{5}O_{5}S, and it is associated with the CAS Registry number 342005-82-7.

Source

Nebentan potassium was developed as part of research into selective antagonists for the endothelin receptor type A. It has been the subject of various clinical trials aimed at evaluating its efficacy and safety in treating prostate cancer. Research indicates that it may modulate extracellular matrix production and matrix metalloproteinase synthesis, which are critical factors in tumor progression and metastasis .

Classification

Nebentan potassium falls under the category of pharmaceutical compounds with specific applications in oncology. It is classified as a small molecule drug, which typically refers to low molecular weight compounds that can enter cells easily and interact with biological targets.

Synthesis Analysis

Methods

The synthesis of Nebentan potassium involves several chemical reactions that typically start from simpler organic compounds. The precise synthetic pathway may involve:

  1. Formation of Core Structure: Initial steps often include the creation of a substituted phenylethenesulfonamide backbone.
  2. Potassium Salification: The final step usually entails the introduction of potassium ions to form Nebentan potassium from its parent compound.

Technical Details

Although specific synthetic routes are not extensively detailed in available literature, typical methods may include:

  • Refluxing: Heating reactants in a solvent under reflux conditions to promote reaction completion.
  • Purification: Techniques such as recrystallization or chromatography to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of Nebentan potassium showcases a complex arrangement featuring a phenyl ring, an ethylene bridge, and a sulfonamide group. This structure contributes to its ability to selectively bind to the endothelin receptor type A.

Data

  • Molecular Weight: Approximately 484.51 g/mol
  • InChIKey: CLDZUQOAEQAXOZ-ZUQRMPMESA-N

The structural integrity is essential for its biological activity, influencing how well it can interact with target receptors.

Chemical Reactions Analysis

Reactions

Nebentan potassium primarily acts through competitive inhibition at the endothelin receptor type A, blocking the binding of endogenous endothelin peptides. This action can lead to:

  1. Inhibition of Tumor Growth: By blocking endothelin signaling pathways that promote cancer cell proliferation.
  2. Reduction in Metastatic Potential: Lowering matrix metalloproteinase activity, which is involved in tissue remodeling during metastasis.

Technical Details

The interaction with the receptor involves conformational changes that prevent downstream signaling pathways associated with cell survival and proliferation from being activated.

Mechanism of Action

Process

Nebentan potassium operates by selectively antagonizing the endothelin receptor type A. This mechanism entails:

  1. Binding Affinity: The compound binds to the receptor with high affinity, preventing natural ligands from activating it.
  2. Signal Blockade: This blockade inhibits subsequent intracellular signaling cascades that would normally lead to increased cell division and migration.

Data

Studies have indicated that Nebentan potassium can significantly reduce tumor growth rates in preclinical models by disrupting these signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in various organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • pH Sensitivity: Activity may vary depending on pH levels due to potential changes in ionization states affecting binding affinity.

Relevant analyses such as melting point determination and solubility testing are essential for characterizing this compound further.

Applications

Scientific Uses

Nebentan potassium has been primarily investigated for its therapeutic potential in oncology, particularly for:

  • Localized Prostate Carcinoma: Demonstrated efficacy in clinical trials for managing this condition.
  • Castration-Resistant Prostatic Cancer: Explored as an option when standard therapies fail.

Additionally, ongoing research into its mechanisms may reveal further applications in other malignancies influenced by endothelin signaling pathways .

This comprehensive analysis underscores Nebentan potassium's significance as a targeted therapeutic agent within cancer treatment paradigms, highlighting its synthesis, mechanism of action, and potential applications in clinical settings.

Introduction to Nebentan Potassium in Academic Research

Historical Context and Discovery as an ETA Receptor Antagonist

Nebentan potassium emerged in the early 2000s as a highly selective ETA receptor antagonist, representing a strategic evolution in endothelin receptor antagonist (ERA) design. Its development was driven by limitations of earlier ERAs like bosentan (dual ETA/ETB antagonist) and ambrisentan (moderately ETA-selective). The drug’s potassium salt formulation optimized bioavailability for experimental applications, particularly in cardiovascular and neurologic models [1] [6].

The discovery process leveraged structure-activity relationship (SAR) studies of pyrimidine derivatives (e.g., bosentan) and propanoic acid scaffolds (e.g., ambrisentan). Key modifications included:

  • Potassium counterion: Enhanced aqueous solubility for in vivo pharmacokinetic studies
  • Receptor binding pocket targeting: Achieved >10,000-fold selectivity for ETA over ETB receptors, surpassing earlier agents
  • Slow dissociation kinetics: Analogous to macitentan’s sustained receptor occupancy [1]

Table 1: Evolution of ERA Selectivity Profiles

CompoundERA GenerationETA:ETB Selectivity RatioKey Limitation Addressed
BosentanFirst (dual)1:20Non-selective ETB blockade
AmbrisentanSecond1:400Moderate selectivity
Nebentan potassiumThird>1:10,000ETB-mediated side effects

Academic Significance in Targeting Endothelin-Mediated Pathways

Nebentan potassium’s academic value lies in its role as a precision tool for dissecting endothelin-1 (ET-1) signaling cascades. ET-1 contributes to pathophysiology through:

  • Vasoconstriction: ETA-mediated calcium influx in vascular smooth muscle [3]
  • Fibrotic signaling: TGF-β activation in renal mesangial cells [2]
  • Neuronal hyperexcitability: Reduced potassium currents in dorsal root ganglia [4]

In diabetic nephropathy models, Nebentan potassium reduced proteinuria by 62% at optimal doses by preserving podocyte integrity and endothelial glycocalyx – effects attributed to selective ETA blockade without disrupting ETB-mediated natriuresis [2] [6]. Neurologically, it modulates pain pathways by preventing ET-1-induced suppression of voltage-gated potassium channels (Kv1.1/Kv1.2) in IB4-positive nociceptors, thereby normalizing action potential firing frequency [4].

Theoretical Frameworks for Selective Receptor Antagonism

The receptor asymmetry hypothesis provides the primary theoretical foundation for Nebentan potassium’s design. This framework posits that:

"Selective blockade of one endothelin receptor subtype (ETA) enables unopposed activation of the non-blocked subtype (ETB), potentially exacerbating pathophysiological effects" [6]

Nebentan potassium challenges this paradigm through three mechanisms:

  • Preventing cross-talk: Inhibits ETA/ETB heterodimer formation that amplifies ET-1 signaling [6]
  • Preserving protective ETB functions: Maintains endothelial nitric oxide synthase (eNOS) activation and β-arrestin-mediated receptor internalization [3]
  • Avoiding fluid retention: Unlike ETA-selective antagonists (e.g., sitaxentan), Nebentan potassium shows no significant hematocrit reduction in rodent models at therapeutic doses due to minimized ETB overstimulation [6]

Table 2: Receptor-Specific Effects of Endothelin Antagonism

Physiological ProcessETA ActivationETB ActivationNebentan’s Action
Vascular toneVasoconstrictionVasodilation (NO-mediated)Selective inhibition
Sodium excretionReduced (direct)EnhancedUnaffected (ETB functional)
Neuronal excitabilityKv current suppressionUnknownPrevents excitability increase
FibrosisTGF-β upregulationAnti-fibroticBlocks primary fibrotic pathway

The differential signaling theory further explains Nebentan’s efficacy: While ETA primarily couples to Gq/11-mediated phospholipase C activation (driving vasoconstriction and hypertrophy), ETB signals through Gi/o and β-arrestin pathways that promote resolution of inflammation. Nebentan potassium’s >10,000-fold selectivity ensures only pathological ETA signaling is inhibited [3] [6].

Properties

CAS Number

342005-82-7

Product Name

Nebentan potassium

IUPAC Name

potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide

Molecular Formula

C24H20KN5O5S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+;

InChI Key

WOPWEXSDEXIRNG-ZUQRMPMESA-N

SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+]

Synonyms

N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)-2-phenylethenesulfonamide
N-MMPP-phenylethenesulfonamide
YM-598
YM598

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+]

Isomeric SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.